APG-1252 -

APG-1252

Catalog Number: EVT-259491
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
APG-1252, also known as BM-1251, is a potent Bcl-2/Bcl-XL inhibitor. APG-1252 specifically binds to and inhibits the activity of the pro-survival proteins Bcl-2 and Bcl-XL. This restores apoptotic processes and inhibits cell proliferation in Bcl-2/Bcl-XL-dependent tumor cells. Bcl-2 and Bcl-XL, proteins belonging to the Bcl-2 family that are overexpressed in many cancers, play an important role in the negative regulation of apoptosis; tumor expression is associated with increased drug resistance and cancer cell survival.
Overview

APG-1252, also known as pelcitoclax, is a novel small molecule that serves as a dual inhibitor of B-cell lymphoma-2 and B-cell lymphoma-extra-large proteins. These proteins play crucial roles in regulating apoptosis, making APG-1252 a significant candidate for cancer therapy. The compound is currently under investigation for its efficacy in treating various malignancies, including small-cell lung cancer and non-Hodgkin lymphoma. Its development aims to enhance therapeutic outcomes while minimizing the toxicity often associated with traditional BCL-2 inhibitors .

Source and Classification

APG-1252 is classified as an antineoplastic agent, specifically targeting apoptosis regulators. It belongs to a class of drugs that inhibit anti-apoptotic proteins, thereby promoting cancer cell death. The compound has been developed through innovative prodrug strategies to enhance its therapeutic index while reducing on-target toxicities, particularly platelet toxicity associated with BCL-xL inhibitors .

Synthesis Analysis

Methods and Technical Details

The synthesis of APG-1252 involves complex organic chemistry techniques aimed at optimizing its pharmacological properties. The compound is synthesized through a multi-step process that includes the formation of key intermediates followed by functionalization to achieve the desired molecular structure.

Key steps in the synthesis may involve:

  • Formation of the core structure: Utilizing reactions such as amide coupling and cyclization to create the foundational scaffold.
  • Functional group modifications: Introducing specific substituents that enhance binding affinity to target proteins while improving solubility and bioavailability.
  • Prodrug formulation: Modifying the active compound to improve pharmacokinetics, allowing for better absorption and reduced side effects .
Molecular Structure Analysis

Structure and Data

The molecular formula of APG-1252 is C57H66ClF4N6O11PS4C_{57}H_{66}ClF_{4}N_{6}O_{11}PS_{4}, with a molecular weight of approximately 1,175.42 g/mol. The compound features multiple functional groups that contribute to its biological activity, including:

  • A chloro group
  • Fluorinated carbon chains
  • A phosphonate group

The InChIKey for APG-1252 is QIOCQCYXBYUYLH-YACUFSJGSA-N, which provides a unique identifier for the compound in chemical databases .

Chemical Reactions Analysis

Reactions and Technical Details

APG-1252 undergoes several key reactions that are crucial for its mechanism of action:

  1. Binding to BCL-2 and BCL-xL: The compound disrupts protein-protein interactions between these anti-apoptotic factors and pro-apoptotic proteins like BIM and PUMA, facilitating apoptosis in cancer cells.
  2. Caspase Activation: Following the disruption of these complexes, downstream signaling pathways are activated, leading to caspase-mediated cell death.
  3. Synergistic Effects: In combination with other chemotherapeutic agents such as gemcitabine, APG-1252 has demonstrated enhanced antitumor activity through synergistic mechanisms that further promote apoptosis .
Mechanism of Action

Process and Data

The mechanism of action of APG-1252 primarily involves:

  • Inhibition of Anti-Apoptotic Proteins: By binding to BCL-2 and BCL-xL, APG-1252 prevents these proteins from sequestering pro-apoptotic factors such as BAX and BAK.
  • Induction of Apoptosis: This inhibition leads to mitochondrial outer membrane permeabilization (MOMP), resulting in cytochrome c release into the cytosol and subsequent activation of caspases.
  • Downregulation of Survival Pathways: Studies indicate that APG-1252 can reduce phosphorylated STAT3 levels, which are critical for cell proliferation and survival in certain cancers .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

APG-1252 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide but has limited water solubility, necessitating formulation considerations for intravenous administration.
  • Stability: The compound demonstrates stability under physiological conditions but may require careful handling due to potential degradation under extreme pH or temperature conditions.
  • Toxicity Profile: As a dual inhibitor, it has shown reduced toxicity compared to traditional inhibitors, particularly concerning platelet function .
Applications

Scientific Uses

APG-1252 is primarily being investigated for its applications in oncology:

  1. Cancer Therapy: It is undergoing clinical trials for various cancers including small-cell lung cancer, non-Hodgkin lymphoma, and myelofibrosis.
  2. Combination Therapies: Research is exploring its use in combination with other agents like paclitaxel and PARP inhibitors to enhance therapeutic efficacy through multi-targeted approaches .
  3. Mechanistic Studies: Ongoing studies aim to elucidate the specific pathways affected by APG-1252, further refining its potential use in personalized medicine strategies.
Molecular Mechanisms of Action

BCL-2/BCL-xL Dual Inhibition and Apoptosis Induction

Disruption of BCL-2/BCL-xL:BIM/PUMA Complexes in Tumor Cells

APG-1252 (and its active metabolite APG-1252-M1) is a BH3 mimetic that binds with sub-nanomolar affinity (Ki < 1 nM) to the hydrophobic grooves of BCL-2 and BCL-xL. This binding displaces pro-apoptotic proteins like BIM and PUMA from their sequestered complexes with anti-apoptotic partners. In multiple myeloma (MM) models, APG-1252-M1 overcame acquired venetoclax resistance by disrupting BCL-xL:BIM and MCL-1:BIM complexes, thereby restoring mitochondrial apoptosis priming. This mechanistic shift is critical in tumors where BCL-xL upregulation compensates for BCL-2 inhibition [2] [3].

Caspase-Dependent Apoptotic Pathways via PARP, Caspase-3, and Caspase-9 Cleavage

APG-1252-M1 induces apoptosis through intrinsic caspase activation. In nasopharyngeal carcinoma (NPC) cells, combined treatment with gemcitabine and APG-1252-M1 significantly increased cleavage of PARP, caspase-3, and caspase-9 compared to monotherapies (P < 0.05). This effect was abolished by the pan-caspase inhibitor z-VAD-fmk, confirming caspase dependency. Similarly, in acute myeloid leukemia (AML) models, APG-1252-12A (structurally identical to APG-1252-M1) triggered PARP cleavage and caspase-3 activation within 24 hours [1] [3].

Mitochondrial Outer Membrane Permeabilization and Cytochrome C Release

By antagonizing BCL-2/BCL-xL, APG-1252-12A induces mitochondrial outer membrane permeabilization (MOMP), leading to cytochrome c release into the cytosol. In HL-60 AML cells, cytochrome c release was detected via western blotting within 6 hours of APG-1252-12A exposure. This initiates apoptosome formation, activating caspase-9 and downstream executioner caspases. The process is Bax/Bak-dependent, as confirmed by resistance in Bax-deficient models [3].

Table 1: Key Apoptotic Proteins Targeted by APG-1252 and Metabolites

Target ProteinBinding Affinity (Ki)Functional ConsequenceValidated Cell Models
BCL-2< 1 nMDisplacement of BIM/PUMAMM, AML, NPC, Gastric Cancer
BCL-xL< 1 nMCytochrome c release; MOMPMM, SCLC, NPC
BCL-2:BIM ComplexDisruptedEnhanced Bak/Bax activationMM, AML
BCL-xL:BIM ComplexDisruptedOvercomes venetoclax resistanceMM

Synergistic Modulation of Oncogenic Signaling Pathways

Suppression of JAK-2/STAT3/MCL-1 Axis

In NPC, APG-1252-M1 synergizes with gemcitabine to block the phospho-JAK-2/STAT3 pathway, reducing transcription of the anti-apoptotic protein MCL-1. Phospho-tyrosine kinase arrays showed >50% reduction in p-JAK-2 and p-STAT3 levels after combination treatment (P < 0.05). This dual action—direct BCL-2/BCL-xL inhibition plus MCL-1 downregulation—prevents compensatory survival signaling and amplifies tumor cell death [1].

Inhibition of Epithelial-Mesenchymal Transition (EMT) in Metastatic Models

APG-1252-M1 combined with gemcitabine suppresses EMT in NPC, critical for inhibiting metastasis. The combination downregulates mesenchymal markers (N-cadherin, vimentin) and upregulates epithelial markers (E-cadherin). This occurs via STAT3 inactivation, which transcriptionally controls EMT drivers. Consequently, NPC cells exhibit reduced migration and invasion (P < 0.01) in transwell assays [1].

Table 2: Synergistic Effects of APG-1252 with Chemotherapy

Combination TherapyCancer ModelSynergy Metric (CI Value)Pathway ModulationFunctional Outcome
APG-1252-M1 + GemcitabineNasopharyngeal CarcinomaCI < 0.9 (at 2.5–5 μM)JAK2/STAT3 inhibition; MCL-1 downregulation80% tumor growth inhibition; EMT suppression
APG-1252-M1 + 5-FUGastric CancerCI < 0.3BAX activation; caspase-3 cleavage70% reduction in xenograft weight
APG-1252-M1 + VenetoclaxMultiple MyelomaNot reportedBIM release from BCL-xL/MCL-1Rescues venetoclax resistance

Properties

Product Name

APG-1252

IUPAC Name

Unknown

Solubility

Soluble in DMSO

Synonyms

APG-1252; APG1252; APG 1252; BM-1251; BM 1251; BM1251;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.